molecular formula C14H13BrO3 B13935012 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester

6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13935012
M. Wt: 309.15 g/mol
InChI Key: OCWGUEYNDLLUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester is a naphthalene-derived compound with a bromine atom at the 6-position, a methoxy group at the 4-position, and an ethyl ester moiety at the 2-position. Its molecular formula is C₁₄H₁₃BrO₃ (molecular weight: 309.17 g/mol). This compound is structurally tailored for applications in pharmaceuticals and organic synthesis, where substituent positions and ester groups influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C14H13BrO3

Molecular Weight

309.15 g/mol

IUPAC Name

ethyl 6-bromo-4-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H13BrO3/c1-3-18-14(16)10-6-9-4-5-11(15)8-12(9)13(7-10)17-2/h4-8H,3H2,1-2H3

InChI Key

OCWGUEYNDLLUAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester typically involves the bromination of 4-methoxy-2-naphthalenecarboxylic acid followed by esterification. The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification is then performed using ethanol and a strong acid catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, e.g., 6-amino-4-methoxy-2-naphthalenecarboxylic acid ethyl ester.

    Reduction: 6-Bromo-4-methoxy-2-naphthalenemethanol.

    Hydrolysis: 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid.

Scientific Research Applications

While "6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester" is not directly discussed in the provided search results, information about similar compounds can help infer potential applications.

General Information
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester, is a complex organic compound. It features a naphthalene ring system substituted with an acetyloxy group, a bromine atom, a methoxy group, and an ethyl ester group. The compound is intended for research purposes only, not for human therapeutic or veterinary applications.

Potential Applications
The unique structural characteristics of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester, suggest potential applications in medicinal chemistry and organic synthesis. Research indicates that this compound may exhibit significant biological activities, particularly antimicrobial and anticancer properties. The presence of functional groups such as acetyloxy and methoxy enhances its interactions with biological targets, which is of particular interest for developing new therapeutic agents. These interactions may influence the activity of enzymes or receptors, potentially modulating various physiological processes.

Synthesis
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester typically involves several steps, and industrial production may utilize similar methods but on a larger scale with optimized conditions to enhance yield and purity.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Methyl 6-Bromo-2-naphthoate (CAS 33626-98-1)

  • Molecular Formula : C₁₂H₉BrO₂.
  • Molecular Weight : 281.10 g/mol.
  • Key Differences :
    • Lacks the 4-methoxy group, reducing steric and electronic effects compared to the target compound.
    • Methyl ester (vs. ethyl ester) may lower solubility in polar solvents due to reduced alkyl chain length.
  • Applications : Widely used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its simpler structure facilitates cost-effective synthesis .

4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic acid methyl ester (CAS 99660-52-3)

  • Structure : Bromine at 6-position, acetyloxy group at 4-position, methyl ester at 2-position.
  • Molecular Formula : C₁₄H₁₁BrO₄.
  • Molecular Weight : 323.14 g/mol.
  • Key Differences :
    • Acetyloxy group at 4-position increases lipophilicity compared to the methoxy group in the target compound.
    • Methyl ester (vs. ethyl ester) may alter metabolic stability in biological systems.
  • Applications: Potential use in polymer chemistry and drug delivery systems due to enhanced hydrophobicity .

2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate

  • Structure : Bromine and ethoxy groups on a phenyl ring attached to a 1-naphthoate ester.
  • Molecular Formula : C₂₀H₁₅BrO₄.
  • Molecular Weight : 399.24 g/mol.
  • Key Differences :
    • Substitutions on a phenyl ring (vs. naphthalene core) alter electronic conjugation.
    • Formyl group introduces reactivity for further functionalization.
  • Applications : Used in organic electronics and as a precursor for Schiff base synthesis .

Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

  • Structure: Bromine and methoxy groups on a phenoxy ring attached to an ethyl butenoate.
  • Molecular Formula : C₁₄H₁₅BrO₅.
  • Molecular Weight : 343.17 g/mol.
  • Key Differences: Linear butenoate chain (vs. naphthalene core) reduces aromatic stabilization. Conjugated double bond may enhance UV absorption properties.
  • Applications : Investigated for photodynamic therapy and as a fluorescent probe .

Comparative Analysis Table

Compound Name Substituents (Positions) Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications
6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester Br (6), OCH₃ (4), COOEt (2) Ethyl C₁₄H₁₃BrO₃ 309.17 Pharmaceuticals, Organic synthesis (inferred)
Methyl 6-Bromo-2-naphthoate Br (6), COOMe (2) Methyl C₁₂H₉BrO₂ 281.10 Synthetic intermediates
4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic acid methyl ester Br (6), OAc (4), COOMe (2) Methyl C₁₄H₁₁BrO₄ 323.14 Polymers, Drug delivery
2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate Br (2), OEt (6), CHO (4) 1-Naphthoate C₂₀H₁₅BrO₄ 399.24 Organic electronics
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate Br (4), OCH₃ (6), COOEt Ethyl C₁₄H₁₅BrO₅ 343.17 Photodynamic therapy

Key Findings and Implications

Bromine at the 6-position provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), common in pharmaceutical synthesis .

Ester Group Influence :

  • Ethyl esters generally offer better solubility in organic solvents than methyl esters, favoring use in solution-phase reactions.
  • Methyl esters may exhibit higher crystallinity, simplifying purification processes .

Applications :

  • Naphthalene cores with bromine and ester groups are pivotal in designing kinase inhibitors and fluorescent tags.
  • Ethyl esters, like the target compound, are preferred in prodrug formulations due to enhanced metabolic stability .

Biological Activity

6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester is a derivative of naphthalene that has garnered interest due to its potential biological activities. This compound features bromine and methoxy substituents, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester can be represented as follows:

  • Molecular Formula : C13H13BrO3
  • Molecular Weight : 299.15 g/mol

The presence of the bromine atom and the methoxy group enhances the compound's lipophilicity, potentially affecting its absorption and distribution within biological systems.

The biological activity of 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It could act as a modulator of various receptors, influencing signaling pathways associated with growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that naphthalene derivatives can induce oxidative stress, leading to increased ROS levels, which may contribute to their anticancer properties.

Anticancer Properties

Research indicates that 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester exhibits significant anticancer activity. A study evaluating its effects on non-small cell lung cancer (NSCLC) cells demonstrated a concentration-dependent reduction in cell viability:

Concentration (µM)Viability (%)
0100
585
1070
2545

The compound was found to induce apoptosis in cancer cells through the activation of mitochondrial pathways, leading to increased caspase activity and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that the compound may be effective in treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have explored the efficacy of naphthalene derivatives, including our compound of interest. One notable study investigated the structure-activity relationship (SAR) of various naphthalene derivatives, highlighting how modifications at specific positions influenced their biological activity:

  • Study Findings : It was found that introducing electron-withdrawing groups like bromine at position 6 significantly enhanced anticancer activity compared to unsubstituted derivatives.

Another case study focused on the compound's role in enzyme inhibition. The data suggested that it effectively inhibited cyclooxygenase (COX) enzymes, which are critical in inflammatory processes:

Enzyme TargetInhibition (%) at 50 µM
COX-175
COX-280

This inhibition profile suggests potential applications in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves bromination and esterification steps. For example, analogous naphthalene derivatives are synthesized via acetylation of 6-methoxy-2-bromonaphthalene using acetyl chloride and AlCl₃, followed by oxidation with NaBrO to yield the carboxylic acid intermediate. Ethyl esterification is then achieved via acid-catalyzed reflux with ethanol. Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of acid to ethanol) and reaction time (8–12 hours) to maximize yield .

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are used to verify substituent positions. For example, the methoxy group (-OCH₃) typically appears as a singlet near δ 3.9 ppm, while aromatic protons show splitting patterns consistent with naphthalene substitution .
  • X-ray Crystallography : Single-crystal diffraction confirms spatial arrangement. A related ethyl ester derivative (e.g., ethyl 6-(6-methoxy-2-naphthyl)cyclohexene carboxylate) demonstrated a mean C–C bond length of 1.41 Å and crystallized in a monoclinic system, validating steric and electronic effects .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from impurities, solvent effects, or dynamic processes. Solutions include:

  • Purification : Recrystallization from n-butanol or column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate pure products .
  • Variable-Temperature NMR : To detect conformational changes (e.g., hindered rotation of ester groups) that cause signal broadening at lower temperatures .

Q. What experimental design strategies are recommended for studying substituent effects on reactivity?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial matrix to evaluate variables like temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (toluene vs. DMF). This minimizes experiments while capturing interaction effects (e.g., Pd(PPh₃)₂(OAc) catalyst efficiency in cross-coupling reactions) .
  • Response Surface Methodology (RSM) : Optimize yield by modeling quadratic relationships between variables. For example, a central composite design could reveal optimal bromination conditions (e.g., 1.1 eq. Br₂, 40°C) .

Q. How can researchers resolve contradictions in reaction yields reported across literature sources?

  • Methodological Answer : Divergent yields may stem from trace moisture or oxygen sensitivity. Mitigation strategies include:

  • Inert Atmosphere : Conduct reactions under N₂/Ar using Schlenk lines.
  • Additive Screening : Test agents like molecular sieves (to absorb H₂O) or radical inhibitors (e.g., BHT) to suppress side reactions .

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